molecular formula C22H32O4 B1259876 15alpha-Methoxypuupehenol

15alpha-Methoxypuupehenol

Cat. No.: B1259876
M. Wt: 360.5 g/mol
InChI Key: YKDSZDGDSDTQSB-YMYKFTITSA-N
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Description

15α-Methoxypuupehenol is a sesquiterpene quinone derivative belonging to the puupehenone family, characterized by a tetracyclic core fused with a phenolic moiety . Its structure features a methoxy group (-OCH₃) at the 15α position, distinguishing it from the parent compound puupehenone, which contains a quinone-methide system. This substitution enhances chemical stability while retaining bioactivity, making it a promising candidate for anticancer research .

The compound exhibits potent antitumor effects, particularly against glioblastoma and breast cancer models, as demonstrated in both in vitro and in vivo studies. Its mechanism of action involves inhibition of the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival .

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(4aS,6aS,12S,12aS,12bS)-12-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-9,10-diol

InChI

InChI=1S/C22H32O4/c1-20(2)8-6-9-21(3)17(20)7-10-22(4)19(21)18(25-5)13-11-14(23)15(24)12-16(13)26-22/h11-12,17-19,23-24H,6-10H2,1-5H3/t17-,18+,19+,21-,22-/m0/s1

InChI Key

YKDSZDGDSDTQSB-YMYKFTITSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2[C@@H](C4=CC(=C(C=C4O3)O)O)OC)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2C(C4=CC(=C(C=C4O3)O)O)OC)C)C)C

Synonyms

15alpha-methoxypuupehenol
methoxypuupehenol

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights:

  • Cyano Group: Introduces polar characteristics, which may affect membrane permeability and target engagement .
  • Acetoxy Group : Likely influences metabolic pathways due to esterase susceptibility, though pharmacological data remain scarce .

Antitumor Efficacy

  • 15α-Methoxypuupehenol: Reduces tumor growth in glioblastoma (U87MG) and breast cancer (MDA-MB-231) xenografts at 10–20 mg/kg doses. In vitro IC₅₀ values range from 2–5 µM, linked to STAT3 pathway suppression .
  • Puupehenone: Exhibits nonspecific cytotoxicity due to high reactivity, limiting therapeutic utility .

Mechanistic Specificity

  • STAT3 vs. ERM Pathways: Unlike NSC668394 (an ERM phosphorylation inhibitor), 15α-methoxypuupehenol specifically targets STAT3, reducing downstream oncogenes like Bcl-2 and cyclin D1 .
  • Cross-Pathway Effects: Celastrol, a triterpenoid, inhibits both STAT3 and NF-κB but lacks the structural specificity of puupehenone derivatives .

Pharmacological Considerations

  • Bioavailability: The methoxy group in 15α-methoxypuupehenol may improve solubility and tissue penetration compared to hydrophobic puupehenone .
  • Toxicity: Puupehenone’s reactivity correlates with higher off-target effects, whereas 15α-methoxypuupehenol shows selective cytotoxicity in cancer cells .

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